Welcome to the BenchChem Online Store!
molecular formula C12H16O B8522947 7,8-Dimethyl-4,4a,5,6-tetrahydro-2(3H)-naphthalenone

7,8-Dimethyl-4,4a,5,6-tetrahydro-2(3H)-naphthalenone

Cat. No. B8522947
M. Wt: 176.25 g/mol
InChI Key: FQAJWGSDJAJAOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04889947

Procedure details

To a stirred solution of lithium diisopropylamide (LDA) (22 mmol) in THF (200 ml) at -78° C. was added a solution of 2,3-dimethylcyclohexenone (2.48 g, 20 mmol) in THF (50 ml). The mixture was warmed to 25° C., and the solvent and the amine were removed under vacuum. The resulting solid was dissolved in THF (400 ml) and the solution cooled to -78° C. To this solution was added MVK (1.8 ml, 22 mmol) in THF (100 ml) over 10 min. The resulting mixture was stirred 12 hr at room temperature, then worked up. Removal of solvent yielded the dione as a yellow oil (2.8 g, 60%).
Quantity
22 mmol
Type
reactant
Reaction Step One
Quantity
2.48 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Yield
60%

Identifiers

REACTION_CXSMILES
C([N-][CH:5]([CH3:7])[CH3:6])(C)C.[Li+].C[C:10]1[C:11](=[O:17])[CH2:12][CH2:13][CH2:14][C:15]=1[CH3:16].[CH2:18]1COC[CH2:19]1>>[CH3:18][C:19]1[CH2:16][CH2:15][CH:14]2[C:7]([C:5]=1[CH3:6])=[CH:10][C:11](=[O:17])[CH2:12][CH2:13]2 |f:0.1|

Inputs

Step One
Name
Quantity
22 mmol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
2.48 g
Type
reactant
Smiles
CC=1C(CCCC1C)=O
Name
Quantity
200 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred 12 hr at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent and the amine were removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The resulting solid was dissolved in THF (400 ml)
TEMPERATURE
Type
TEMPERATURE
Details
the solution cooled to -78° C
ADDITION
Type
ADDITION
Details
To this solution was added MVK (1.8 ml, 22 mmol) in THF (100 ml) over 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
Removal of solvent

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CC=1CCC2CCC(C=C2C1C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.